molecular formula C11H13NO2 B169320 (R)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid

(R)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid

Cat. No. B169320
M. Wt: 191.23 g/mol
InChI Key: GUDHMDVRURNAHL-SNVBAGLBSA-N
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Description

Alpha-Amino-2-Indanacetic Acid is an organic compound belonging to the class of alpha-amino acids. It is characterized by the presence of an amino group attached to the alpha carbon, which is also bonded to an indane ring and a carboxylic acid group. This compound is notable for its unique structure, which combines the properties of both amino acids and indane derivatives.

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for alpha-amino acids typically involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness.

Types of Reactions:

    Oxidation: Alpha-Amino-2-Indanacetic Acid can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions, often facilitated by reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation: Oxidized derivatives of the indane ring.

    Reduction: Reduced forms of the carboxylic acid group.

    Substitution: Substituted derivatives at the amino group.

Scientific Research Applications

Alpha-Amino-2-Indanacetic Acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in protein synthesis and metabolic pathways.

    Medicine: Investigated for potential therapeutic applications due to its unique structure and properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .

Future Directions

Indole derivatives, including “®-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid”, have diverse biological activities and have potential for further therapeutic exploration . They are of interest to researchers for the synthesis of a variety of derivatives .

Mechanism of Action

The mechanism of action of Alpha-Amino-2-Indanacetic Acid involves its interaction with various molecular targets and pathways. As an amino acid, it can be incorporated into peptides and proteins, influencing their structure and function. The indane ring may also interact with specific receptors or enzymes, modulating their activity .

Similar Compounds:

    Phenylalanine: An essential alpha-amino acid with a benzyl side chain.

    Tyrosine: Similar to phenylalanine but with a hydroxyl group on the benzyl side chain.

    Tryptophan: Contains an indole ring, making it structurally similar to indane derivatives.

Uniqueness: Alpha-Amino-2-Indanacetic Acid is unique due to the presence of the indane ring, which imparts distinct chemical and biological properties compared to other alpha-amino acids .

properties

IUPAC Name

(2R)-2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c12-10(11(13)14)9-5-7-3-1-2-4-8(7)6-9/h1-4,9-10H,5-6,12H2,(H,13,14)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUDHMDVRURNAHL-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=CC=CC=C21)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CC2=CC=CC=C21)[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid
Reactant of Route 2
(R)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid
Reactant of Route 3
(R)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid
Reactant of Route 4
(R)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid
Reactant of Route 5
(R)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid
Reactant of Route 6
(R)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid

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